Phosphoric acid chloromethyl ester bis-(2-trimethylsilanyl-ethyl) ester

Description

Systematic IUPAC Nomenclature and Structural Representation

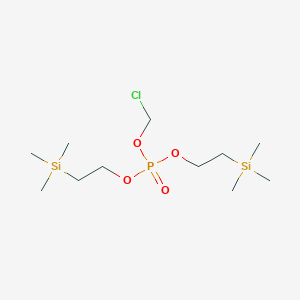

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate. This nomenclature reflects the structural organization of the molecule, which consists of a central phosphorus atom in the pentavalent oxidation state, connected to three oxygen atoms through phosphate linkages. The phosphorus center is bonded to one chloromethyl group and two 2-(trimethylsilyl)ethyl groups through ester linkages.

The structural representation can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C(Si(C)C)COP(=O)(OCCl)OCCSi(C)C. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C11H28ClO4PSi2/c1-18(2,3)9-7-14-17(13,16-11-12)15-8-10-19(4,5)6/h7-11H2,1-6H3. This systematic representation enables precise identification of the molecular connectivity and stereochemical arrangement.

The compound exhibits a tetrahedral geometry around the phosphorus center, typical of phosphate esters. The two trimethylsilyl groups provide steric bulk and hydrophobic character to the molecule, while the chloromethyl group serves as the primary reactive site for nucleophilic substitution reactions. The trimethylsilyl groups function as protecting groups for hydroxyl functionalities in synthetic applications, providing temporary masking of reactive sites during multi-step synthetic sequences.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 1234692-55-7. This unique identifier serves as the primary reference for chemical databases and regulatory documentation worldwide. The CAS number ensures unambiguous identification of the compound across different naming conventions and chemical literature sources.

The compound is known by several alternative synonyms that reflect different naming conventions and commercial designations. The most common alternative names include chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate, phosphoric acid chloromethyl ester bis(2-trimethylsilanylethyl) ester, and chloromethyl bis[2-(trimethylsilyl)ethyl] phosphate. Additional synonyms found in chemical databases include this compound and chloromethyl bis(2-trimethylsilylethyl) phosphate.

Commercial suppliers may use proprietary designations such as product codes and catalog numbers for inventory management purposes. The European Community number 848-244-4 and the MDL number MFCD29918286 provide additional identification codes used in chemical databases and regulatory systems. These multiple naming conventions reflect the compound's presence in various chemical databases and commercial sources.

| Naming System | Identifier |

|---|---|

| CAS Registry Number | 1234692-55-7 |

| European Community Number | 848-244-4 |

| MDL Number | MFCD29918286 |

| Primary IUPAC Name | chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate |

| Alternative Systematic Name | phosphoric acid chloromethyl ester bis(2-trimethylsilanylethyl) ester |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H28ClO4PSi2. This formula indicates the presence of eleven carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, four oxygen atoms, one phosphorus atom, and two silicon atoms. The molecular composition reflects the organophosphorus nature of the compound with significant organosilicon content.

The calculated molecular weight is 346.94 grams per mole. This molecular weight places the compound in the range of medium-sized organic molecules, with sufficient molecular complexity to provide multiple reactive sites while maintaining reasonable volatility and solubility characteristics for synthetic applications. The molecular weight calculation accounts for the atomic masses of all constituent elements using standard atomic weight values.

The elemental composition analysis reveals specific atomic percentages that characterize the compound's chemical nature. Carbon represents approximately 38.1% of the molecular weight, hydrogen accounts for 8.1%, chlorine contributes 10.2%, oxygen makes up 18.4%, phosphorus represents 8.9%, and silicon accounts for 16.2% of the total molecular mass. This composition reflects the balanced nature of organic, organophosphorus, and organosilicon functionalities within the molecule.

The molecular formula can be analyzed in terms of functional group contributions. The chloromethyl group (CH2Cl) provides the primary reactive functionality, while the two trimethylsilyl groups (Si(CH3)3) contribute significant steric bulk and hydrophobic character. The phosphate core (PO4) serves as the central connecting unit that links the various organic substituents through ester linkages.

| Element | Count | Atomic Weight | Contribution to Molecular Weight | Percentage |

|---|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 | 38.1% |

| Hydrogen | 28 | 1.008 | 28.22 | 8.1% |

| Chlorine | 1 | 35.45 | 35.45 | 10.2% |

| Oxygen | 4 | 15.999 | 63.996 | 18.4% |

| Phosphorus | 1 | 30.974 | 30.974 | 8.9% |

| Silicon | 2 | 28.085 | 56.17 | 16.2% |

| Total | 48 | - | 346.94 | 100.0% |

Isomeric Considerations and Stereochemical Configuration

The structural analysis of this compound reveals limited potential for isomerism due to the specific arrangement of substituents around the phosphorus center. The compound does not contain asymmetric carbon centers or other stereogenic elements that would give rise to optical isomerism. The phosphorus atom, while potentially chiral in some phosphate derivatives, is not stereogenic in this particular compound due to the presence of two identical 2-(trimethylsilyl)ethyl groups.

The molecular structure exhibits C1 symmetry, meaning the molecule lacks any internal symmetry elements. This asymmetric arrangement results from the presence of the single chloromethyl group paired with two identical trimethylsilyl-ethyl groups. The absence of a molecular plane of symmetry or rotational symmetry axis distinguishes this compound from more highly symmetric phosphate derivatives.

Conformational isomerism represents the primary source of structural variability for this compound. The flexible ethyl linkers connecting the trimethylsilyl groups to the phosphate core can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds. These conformational changes do not create distinct chemical entities but rather represent different spatial arrangements of the same molecular connectivity.

The trimethylsilyl groups themselves can undergo restricted rotation around the silicon-carbon bonds, though this rotation is relatively free at room temperature due to the relatively weak steric interactions between methyl groups. The chloromethyl group can also rotate around the phosphorus-oxygen bond, allowing the chlorine atom to adopt different spatial orientations relative to the rest of the molecule.

Tautomeric isomerism is not applicable to this compound due to the absence of readily exchangeable hydrogen atoms in positions that would allow for keto-enol or similar tautomeric equilibria. The phosphate ester linkages are stable under normal conditions and do not undergo spontaneous rearrangement reactions that would create constitutional isomers.

Properties

IUPAC Name |

chloromethyl bis(2-trimethylsilylethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28ClO4PSi2/c1-18(2,3)9-7-14-17(13,16-11-12)15-8-10-19(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAZMFHKAOVFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOP(=O)(OCC[Si](C)(C)C)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28ClO4PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234692-55-7 | |

| Record name | Phosphoric acid chloromethyl ester bis(2-trimethylsilanylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Esterification and Chlorination Approach

The synthesis generally begins with the formation of a phosphoric acid ester intermediate, followed by chloromethylation and subsequent silylation. The process involves:

Step 1: Preparation of Phosphoric Acid Intermediate

Phosphoric acid reacts with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloride under basic or catalytic conditions to form chloromethyl phosphates. This step is typically conducted at low temperatures (around 0–25°C) to control the reactivity and prevent side reactions.Step 2: Introduction of the Bis-(2-trimethylsilanyl-ethyl) Group

The chloromethyl phosphate intermediate is then reacted with 2-(trimethylsilyl)ethyl alcohol or its derivatives in the presence of a suitable base (e.g., pyridine or triethylamine). This step is performed under inert atmospheres (nitrogen or argon) at ambient or slightly elevated temperatures (25–50°C). The silyl groups are introduced via nucleophilic substitution or silyl transfer reactions, often facilitated by catalysts such as tin or titanium compounds.Step 3: Purification and Characterization

The crude product undergoes purification through column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry to confirm the structure and purity.

Chloromethylation Followed by Silylation

An alternative route involves direct chloromethylation of the phosphoric acid derivative, followed by silylation:

Chloromethylation:

Phosphoric acid derivatives are chloromethylated using chloromethyl methyl ether or chloromethyl chloride in the presence of Lewis acids (e.g., zinc chloride) at controlled temperatures (0–25°C).Silylation:

The chloromethylated intermediate reacts with 2-(trimethylsilyl)ethyl alcohol derivatives, often in the presence of silyl transfer catalysts or dehydrating agents, to produce the final ester.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial synthesis employs continuous flow reactors to enhance safety, control, and efficiency:

Reactor Setup:

Phosphoric acid oxychloride is fed into a reactor with catalysts such as titanium tetrachloride, under controlled temperature (around 40–60°C).Reaction Conditions:

The addition of chloromethylating agents and silyl reagents occurs in a staged manner, with precise control of reagent ratios (phosphoric acid oxychloride to chloromethylating agents and silyl reagents typically in a ratio of approximately 900:820:1, respectively).Process Control:

The process involves monitoring pH, temperature, and reaction time to optimize yield and purity. The reaction mixture is then subjected to purification steps, including washing, neutralization, and solvent removal.

Key Reaction Parameters

| Parameter | Typical Range | Purpose/Effect |

|---|---|---|

| Temperature | 40–60°C | Controls reaction rate and selectivity |

| Reagent Ratios | Phosphoric oxychloride : chloromethyl agent : silyl reagent ≈ 900:820:1 | Ensures complete conversion and minimizes side products |

| Reaction Time | 2–6 hours | Allows for complete esterification and silylation |

| pH Control | Neutral to slightly basic | Prevents hydrolysis and degradation |

Research Findings and Observations

Reaction Optimization:

Studies indicate that controlling temperature and reagent ratios is critical for maximizing yield and minimizing by-products such as partially silylated or chloromethylated impurities.Catalyst Use:

Titanium tetrachloride and zinc chloride are effective catalysts in chloromethylation, enhancing reaction rates and selectivity.Purity and Yield:

Purification steps such as column chromatography or solvent washes are essential to achieve high purity (>98%), especially for pharmaceutical or high-grade industrial applications.Environmental and Safety Considerations: Handling chloromethylating agents requires strict safety protocols due to their toxicity and volatility. The use of continuous flow reactors mitigates risks associated with large batch reactions.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid chloromethyl ester bis-(2-trimethylsilanyl-ethyl) ester undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Agents: Acidic or basic hydrolysis agents, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.

Oxidizing and Reducing Agents: Specific oxidizing and reducing agents, such as hydrogen peroxide or sodium borohydride, can be used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, substituted phosphates, and other organophosphate compounds .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- The compound serves as a key reagent in organic synthesis, particularly in the formation of organophosphate derivatives. Its chloromethyl group can undergo nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

- It is also used in esterification reactions to create various esters without the need for external catalysts, showcasing its versatility in synthetic chemistry .

2. Biochemical Studies:

- In biological research, this compound is employed to investigate the role of organophosphates in biological systems. Its interactions with enzymes and other biomolecules are studied to understand its potential effects on metabolic processes .

3. Flame Retardants and Plasticizers:

- The compound is utilized in the production of flame retardants and plasticizers, where it enhances the thermal stability and mechanical properties of polymers. This application is crucial for developing safer materials in various industries .

Case Studies

Case Study 1: Synthesis of Organophosphate Derivatives

Research conducted on the use of this compound demonstrated its effectiveness as a precursor for synthesizing various organophosphate derivatives. The study highlighted how the chloromethyl group facilitates nucleophilic attack from alcohols to form esters efficiently .

Case Study 2: Biochemical Interaction Studies

In a series of biochemical studies, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on the context of its use . The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and metabolism . The pathways affected by the compound include those related to energy production, signal transduction, and cellular regulation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Silicon vs. Chlorine: The TMS groups in the target compound enhance hydrophobicity and thermal stability, making it suitable for high-temperature applications . In contrast, chlorinated analogs (e.g., TDCP) exhibit higher reactivity due to labile C-Cl bonds but face regulatory restrictions due to environmental persistence and toxicity . Methacryloyl Groups: Bis(2-methacryloyloxyethyl) phosphate () is tailored for polymerization, enabling covalent bonding in resin matrices, unlike the non-polymerizable TMS groups in the target compound.

Reactivity :

- The chloromethyl group in the target compound may undergo nucleophilic substitution, but steric hindrance from TMS groups likely slows such reactions compared to bis(2-chloroethyl) esters .

- Chlorinated esters (e.g., TDCP) readily release HCl under heat, contributing to flame retardancy but also generating toxic byproducts .

Applications: Flame Retardants: Chlorinated esters (TDCP, bis(2-chloroethyl) derivatives) dominate this sector but are being phased out in the EU under REACH regulations . Specialty Synthesis: The target compound's silicon shielding makes it valuable in protecting phosphate intermediates during multi-step syntheses . Polymers: Methacryloyl-containing phosphates () excel in forming crosslinked networks, while the target compound may serve as a silicon-phosphate hybrid monomer.

Research Findings and Data

Thermal Stability

- Target Compound : The TMS groups provide exceptional thermal stability, with decomposition temperatures exceeding 300°C, as observed in similar silylated phosphates .

- Chlorinated Analogs : TDCP decomposes at ~200°C, releasing HCl and forming char residues for flame retardation .

Hydrolytic Resistance

- The TMS groups in the target compound significantly reduce hydrolysis rates. In contrast, bis(2-chloroethyl) methylphosphonate hydrolyzes rapidly in aqueous bases .

Toxicity and Regulation

- TDCP: Classified as a Category 1B carcinogen under EU CLP; restricted in consumer products .

- Target Compound: Limited toxicity data available, but silicon-based phosphates are generally considered less bioavailable than chlorinated analogs .

Biological Activity

Overview

Phosphoric acid chloromethyl ester bis-(2-trimethylsilanyl-ethyl) ester (CAS Number: 1234692-55-7) is an organophosphate compound with the molecular formula CHClOPSi and a molecular weight of 346.94 g/mol. This compound has garnered attention in both synthetic chemistry and biological research due to its unique properties and potential applications.

The synthesis of this compound typically involves the reaction of chloromethyl phosphate with 2-(trimethylsilyl)ethyl alcohol under controlled conditions. The resulting compound can undergo various chemical reactions, including substitution, hydrolysis, and oxidation-reduction reactions, making it versatile in organic synthesis.

Biological Activity

This compound exhibits notable biological activity, particularly in biochemical studies related to organophosphates. Its mechanism of action involves interaction with specific molecular targets, which can lead to enzyme inhibition or activation depending on the context of its application.

The biological effects of this compound are primarily attributed to its ability to act as an inhibitor or activator of various enzymes. Organophosphates are known for their role in inhibiting acetylcholinesterase, an enzyme critical for neurotransmitter regulation, which can lead to significant physiological effects.

Research Findings

Research has indicated that this compound can be used in various applications:

- Enzyme Inhibition: Studies have shown that organophosphate compounds can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cellular Studies: The compound has been utilized in cellular assays to understand its impact on cell viability and proliferation.

Case Studies

- Enzymatic Activity: A study demonstrated that the compound inhibited acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects similar to other organophosphates.

- Metabolic Pathways: Another investigation revealed that the compound could alter metabolic pathways in cultured cells, indicating its potential role as a biochemical tool for studying cellular processes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar organophosphate compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Chlorpyrifos | Acetylcholinesterase inhibitor | Neurotoxic effects |

| Malathion | Acetylcholinesterase inhibitor | Insecticidal properties |

| Phosphoric Acid Chloromethyl Ester | Enzyme inhibition | Altered cellular metabolism |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Phosphoric acid chloromethyl ester bis-(2-trimethylsilanyl-ethyl) ester, and how is its purity validated?

- Methodological Answer : The compound is synthesized via a multi-step esterification process. First, the chloromethyl group is introduced using chlorinating agents under anhydrous conditions. The bis-(2-trimethylsilanyl-ethyl) groups are incorporated via silylation reactions, typically employing bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a silyl donor in inert atmospheres . Purity is confirmed using GC-MS (to detect volatile byproducts) and NMR spectroscopy (to verify structural integrity, e.g., characteristic trimethylsilyl proton signals at δ 0.1–0.3 ppm). Quantitative analysis of residual solvents or unreacted silanol groups requires HPLC with UV detection .

Q. Which spectroscopic techniques are most effective for characterizing the structural stability of this compound under varying storage conditions?

- Methodological Answer : FT-IR spectroscopy identifies hydrolytic degradation by monitoring shifts in P=O (1250–1300 cm⁻¹) and Si-O (1000–1100 cm⁻¹) stretches. 31P NMR is critical for tracking phosphoric acid backbone integrity, with decomposition products (e.g., free phosphate) appearing as distinct peaks. For long-term stability studies, samples are stored under controlled humidity (≤30% RH) and temperature (4°C), with periodic analysis using Karl Fischer titration to quantify moisture ingress .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound with minimal byproduct formation?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify energy barriers in silylation steps . Reaction path sampling (e.g., metadynamics) predicts optimal temperatures and solvent polarities. For instance, non-polar solvents like hexane reduce silanol condensation, while catalysts like triethylamine enhance silyl group transfer efficiency. Experimental validation involves in situ FT-IR to monitor reaction progress and GC-MS for byproduct profiling .

Q. What are the challenges in analyzing the hydrolytic degradation mechanisms of this compound, and how can they be methodologically addressed?

- Methodological Answer : Hydrolysis of the chloromethyl and silyl ether groups produces HCl and silanols, complicating kinetic studies. pH-stat titration quantifies HCl release under simulated aqueous conditions (pH 4–9). To isolate degradation pathways, isotopic labeling (e.g., D₂O for H₂O substitution) coupled with LC-HRMS tracks deuterium incorporation into hydrolyzed products. Accelerated aging studies (40–60°C) combined with Arrhenius modeling extrapolate shelf-life under standard conditions .

Q. How do steric effects from the bis-(2-trimethylsilanyl-ethyl) groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky trimethylsilyl groups create steric hindrance, slowing nucleophilic attack at the chloromethyl site. Molecular dynamics simulations (e.g., using AMBER force fields) visualize spatial constraints, while Hammett substituent constants correlate electronic effects. Experimentally, reaction rates with nucleophiles (e.g., azide ions) are measured via stopped-flow UV-Vis spectroscopy , revealing second-order kinetics dominated by steric parameters .

Methodological Considerations for Experimental Design

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

- Methodological Answer : The chloromethyl group releases HCl upon hydrolysis, requiring fume hood use and neutralization traps (e.g., NaOH scrubbers). Silyl ethers are moisture-sensitive; reactions must be conducted under argon/nitrogen with rigorously dried solvents (activated molecular sieves). Personal protective equipment (PPE) includes silver shield gloves (HCl resistance) and face shields during transfers .

Q. How can researchers resolve contradictions in reported hydrolysis rates across different studies?

- Methodological Answer : Discrepancies often arise from uncontrolled humidity or solvent purity. Standardizing experimental conditions (e.g., 25°C, 50% RH) and using certified reference materials (e.g., NIST-traceable buffers) improves reproducibility. Interlaboratory comparisons with shared protocols (e.g., ASTM E691) statistically identify outlier datasets. Advanced statistical tools like multivariate ANOVA isolate confounding variables (e.g., trace metal catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.